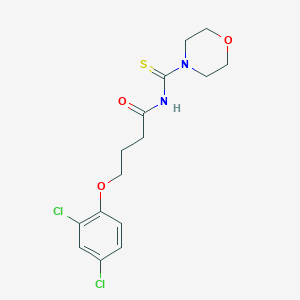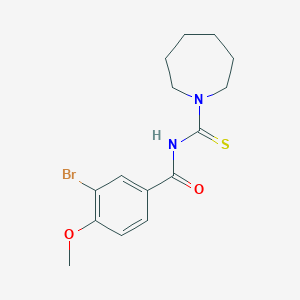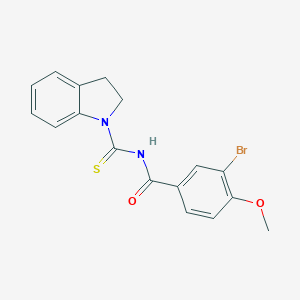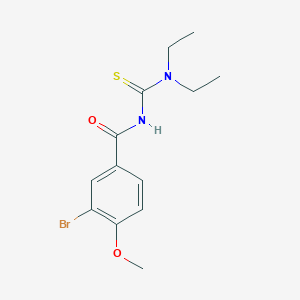![molecular formula C16H15IN2O3S B320757 N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320757.png)
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide is a complex organic compound with the molecular formula C₁₆H₁₅IN₂O₃S This compound is characterized by the presence of an iodinated benzamide moiety, a hydroxymethyl group, and a carbamothioyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Iodinated Benzamide: The initial step involves the iodination of a suitable benzamide precursor. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions.
Introduction of the Hydroxymethyl Group: The next step involves the introduction of the hydroxymethyl group onto the aromatic ring. This can be accomplished through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Formation of the Carbamothioyl Linkage: The final step involves the formation of the carbamothioyl linkage. This can be achieved by reacting the intermediate product with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodinated benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide can be compared with other similar compounds, such as:
N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-4-methoxybenzamide: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide: Contains a methyl group instead of a methoxy group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H15IN2O3S |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C16H15IN2O3S/c1-22-14-6-5-11(8-13(14)17)15(21)19-16(23)18-12-4-2-3-10(7-12)9-20/h2-8,20H,9H2,1H3,(H2,18,19,21,23) |
InChI 键 |
LDCYMUXLHQTJFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)I |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320676.png)
![N-[4-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B320680.png)
![N-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamothioyl]-5-bromofuran-2-carboxamide](/img/structure/B320683.png)
![Ethyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320691.png)
![5-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320692.png)
![5-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320693.png)
![5-bromo-N-[(4-iodophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320696.png)
![5-bromo-N-[(4-bromo-3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320697.png)

![4-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B320700.png)
![3-bromo-4-methoxy-N-[(4-methyl-1-piperidinyl)carbothioyl]benzamide](/img/structure/B320701.png)



